An In-depth Technical Guide to the Physical Properties of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is a unique spirocyclic organic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring, with an ethyl carboxylate substituent. This structure presents a combination of a rigid spirocyclic core with reactive functional groups, making it an intriguing molecule for various applications in organic synthesis and medicinal chemistry. The oxirane ring is a key pharmacophore in many biologically active molecules and a versatile synthetic intermediate. Understanding the fundamental physical properties of this compound is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the known and predicted physical characteristics of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, alongside methodologies for their determination and interpretation of its spectral data.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
IUPAC Name: ethyl 1-oxaspiro[2.5]octane-2-carboxylate[1] CAS Number: 6975-17-3[1] Molecular Formula: C₁₀H₁₆O₃[1][2] Molecular Weight: 184.23 g/mol [1][2] Canonical SMILES: CCOC(=O)C1C2(O1)CCCCC2[1] InChI Key: MARQMDSVINDKRX-UHFFFAOYSA-N[1][2]
The molecule's structure, depicted below, reveals a compact and sterically defined arrangement that influences its physical and chemical behavior.
Caption: 2D structure of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | PubChem[1][2] |
| XLogP3 | 1.8 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.8 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
Note: Experimental values for boiling point, density, and refractive index are not currently available in publicly accessible databases. Researchers are advised to determine these properties experimentally for their specific samples.
Experimental Methodologies for Physical Property Determination
The following section outlines the standard experimental protocols for determining key physical properties of a liquid organic compound like Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.
Boiling Point Determination
The boiling point is a critical parameter for distillation-based purification and for assessing a compound's volatility.
Protocol: Distillation Method
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Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place a small volume of the compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
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Heating: Gently heat the flask using a heating mantle.
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Equilibrium: Observe the temperature at which the liquid and vapor phases are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
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Recording: Record the constant temperature as the boiling point. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is a fundamental property useful for confirming a substance's identity and for various calculations in solution preparation.
Protocol: Pycnometer Method
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Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
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Weighing (Empty): Accurately weigh the empty pycnometer.
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Filling: Fill the pycnometer with the sample, ensuring no air bubbles are trapped.
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Weighing (Filled): Weigh the filled pycnometer.
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Temperature Control: Ensure the measurement is performed at a constant, recorded temperature.
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Calculation: Calculate the density using the formula: Density = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer.
Refractive Index Measurement
The refractive index is a characteristic property that can be used to identify and assess the purity of a liquid sample.
Protocol: Abbe Refractometer
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Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
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Sample Application: Apply a few drops of the compound to the prism of the refractometer.
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Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
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Reading: Read the refractive index from the instrument's scale.
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Temperature Correction: Note the temperature of the measurement and apply a correction factor if necessary, as refractive index is temperature-dependent.
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the proton on the oxirane ring, and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons can provide insights into the conformational preferences of the ring.[3]
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¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. Key signals would include those for the carbonyl carbon of the ester, the carbons of the oxirane ring, the spiro carbon, the carbons of the cyclohexane ring, and the carbons of the ethyl group.[3]
Typical Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorptions:
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C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.
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C-O stretch (ester and epoxide): Strong absorption bands in the region of 1000-1300 cm⁻¹.
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C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.
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Oxirane ring vibrations: Characteristic absorptions may be observed.
Typical Experimental Protocol:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty instrument.
-
Sample Spectrum: Record the spectrum of the sample.
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Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the compound from any impurities and for determining its molecular weight and fragmentation pattern.
Expected Results:
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Gas Chromatogram: A single major peak corresponding to the compound, with the retention time being a characteristic property under specific GC conditions.
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Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 184, confirming the molecular weight. The fragmentation pattern will provide further structural information.[1]
Typical Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The compound is vaporized and separated from other components on a capillary column.
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Detection and Analysis: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Caption: Workflow for GC-MS Analysis.
Synthesis Outline
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate can be synthesized through the epoxidation of the corresponding α,β-unsaturated ester, ethyl cyclohexylideneacetate. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Ethyl cyclohexylideneacetate + m-CPBA → Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
A detailed protocol can be found in the doctoral thesis by S.Y. Cho, "Small ring-mediated organic synthesis" (The University of Alabama, 2000).[1]
Potential Applications
While specific applications of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate are not extensively documented, the oxaspiro[2.5]octane scaffold is of interest in medicinal chemistry. Derivatives of this core structure have been investigated for their potential as modulators of Methionine Aminopeptidase 2 (MetAP2), an enzyme target for the treatment of obesity and type 2 diabetes.[4] The unique three-dimensional structure of the spiro-epoxide may allow for specific interactions with biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar organic esters and epoxides should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- Cho, S.Y. (2000). Small ring-mediated organic synthesis. Ph. D. Thesis, The University of Alabama.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95588, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. Retrieved from [Link]
- Google Patents (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
-
PubMed (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
- Google Patents (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....
-
GSRS (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C10H16O3 | CID 95588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
